molecular formula C13H5N3O7 B1664005 2,4,7-Trinitrofluoren-9-one CAS No. 129-79-3

2,4,7-Trinitrofluoren-9-one

Cat. No. B1664005
CAS RN: 129-79-3
M. Wt: 315.19 g/mol
InChI Key: VHQGURIJMFPBKS-UHFFFAOYSA-N
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Description

2,4,7-Trinitrofluoren-9-one is a pale yellow needle-like substance or yellow powder . It is also known by other names such as 9H-Fluoren-9-one, 2,4,7-trinitro-, Fluoren-9-one, 2,4,7-trinitro-, TNF .


Molecular Structure Analysis

The molecular formula of 2,4,7-Trinitrofluoren-9-one is C13H5N3O7 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,4,7-Trinitrofluoren-9-one is insoluble in water . It is flammable and can react vigorously with reducing agents, including hydrides, sulfides, and nitrides .


Physical And Chemical Properties Analysis

2,4,7-Trinitrofluoren-9-one is a pale yellow needle-like substance or yellow powder . It is insoluble in water . The molecular weight is 315.1947 .

Scientific Research Applications

Crystal Growth and Characterization

2,4,7-Trinitrofluoren-9-one (TNF) has been utilized in the synthesis of organic complexes, particularly in charge-transfer complexes involving tetrathiafulvalene (TTF). These complexes have shown interesting properties, such as varying degrees of charge transfer and stability, with potential applications in semiconducting or metal–organic complexes (Salmerón-valverde & Bernès, 2015).

Synthesis Techniques

The synthesis of TNF itself has been a subject of research. A high-yield, low-cost, and less polluting method has been developed, which is significant for industrial applications. This synthesis method emphasizes efficiency and environmental consideration (Zhangtao Zhao, 2009).

Crystal Structure and Spectral Characteristics

Research into the crystal structure of TNF has provided insights into its molecular arrangement and spectral properties. This is essential for understanding its interaction with other compounds and its potential applications in various fields, such as materials science (Minacheva et al., 2005).

Charge Transfer and Molecular Ordering

TNF's role in forming charge transfer complexes, leading to liquid crystalline phases, has been explored. This application is crucial for developing materials with specific optical and electronic properties (Lee & Chang, 2003).

Surface Chemistry and Electrochemistry

Studies on self-assembled monolayers of TNF derivatives have revealed insights into their electrochemical properties. This research is particularly relevant in the development of advanced materials for electronic and sensing applications (Perepichka et al., 2005).

Bonding in Carbon Nitride

While not directly about TNF, research in related fields like carbon nitride bonding can provide contextual understanding of TNF's interactions in various chemical environments (Rodil & Muhl, 2004).

Safety And Hazards

2,4,7-Trinitrofluoren-9-one is flammable . It may cause skin and eye irritation . When heated to decomposition, it emits highly toxic fumes of nitrogen oxides . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container .

properties

IUPAC Name

2,4,7-trinitrofluoren-9-one
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InChI

InChI=1S/C13H5N3O7/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H
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InChI Key

VHQGURIJMFPBKS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C13H5N3O7
Record name 2,4,7-TRINITROFLUOREN-9-ONE
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DSSTOX Substance ID

DTXSID1026245
Record name 2,4,7-Trinitrofluoren-9-one
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Molecular Weight

315.19 g/mol
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Physical Description

2,4,7-trinitrofluoren-9-one appears as pale yellow needles (from acetic acid or benzene) or yellow powder. (NTP, 1992), Pale yellow solid; [Hawley] Yellow powder; [MSDSonline]
Record name 2,4,7-TRINITROFLUOREN-9-ONE
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ACETONE, BENZENE, CHLOROFORM
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Record name 2,4,7-TRINITRO-9H-FLUOREN-9-ONE
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Vapor Pressure

1.1e-10 mmHg (NTP, 1992)
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Product Name

2,4,7-Trinitro-9H-fluoren-9-one

Color/Form

PALE YELLOW NEEDLES FROM ACETIC ACID OR BENZENE

CAS RN

129-79-3; 25322-14-9, 129-79-3
Record name 2,4,7-TRINITROFLUOREN-9-ONE
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Melting Point

348 °F (NTP, 1992), 175.2-176 °C
Record name 2,4,7-TRINITROFLUOREN-9-ONE
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Record name 2,4,7-TRINITRO-9H-FLUOREN-9-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
A Krajewska, K Pigoń - Thermochimica Acta, 1980 - Elsevier
Phase diagrams of the binary systems formed by 2,4,7-trinitrofluoren-9-one (TNF) and naphthalene (N), anthracene (AN), pyrene (P), fluorene (F), dibenzothiophene (DBT) or carbazole …
Number of citations: 16 www.sciencedirect.com
A Krajewska-Cizio - Thermochimica acta, 1990 - Elsevier
Phase diagrams of the binary systems formed by N-isopropylcarbazole (NiPC) and 2,4,7-trinitrofluoren-9-one (TNF) or carbazole (C) have been determined by differential scanning …
Number of citations: 7 www.sciencedirect.com
K Pigoń, A Krajewska - Thermochimica Acta, 1982 - Elsevier
The shape of the liquidus lines in phase diagrams of binary systems with CT interaction formed by 2,4,7-trinitrofluoren-9-one (TNF) with six aromatic and heteroaromatic compounds has …
Number of citations: 2 www.sciencedirect.com
H Nasrallah, A Pagnoux, D Didier… - European Journal of …, 2014 - Wiley Online Library
An anthracene group was linked to the N‐heterocyclic carbene moiety of a M7 1 ‐SIPr‐type Ru complex. The tagged complex thus obtained was immobilized by charge‐transfer …
D Markovitsi, H Bengs, H Ringsdorf - Journal of the Chemical Society …, 1992 - pubs.rsc.org
The optical properties of doped columnar phases formed either by a 1 : 1 mixture of an electron donor [2,3,6,7,10,11-hexa-(n-pentyloxy)triphenylene] and an electron acceptor (2,4,7-…
Number of citations: 67 pubs.rsc.org
K Pigon, A Krajewska - 1982 - pascal-francis.inist.fr
PHASE DIAGRAMS IN THE BINARY SYSTEMS OF 2,4,7-TRINITROFLUOREN-9-ONE WITH AROMATIC AND HETEROAROMATIC COMPOUNDS. II: THERMODYNAMIC …
Number of citations: 37 pascal-francis.inist.fr
D Philp, V Gramlich, P Seiler… - Journal of the Chemical …, 1995 - pubs.rsc.org
Tetrakis(phenylethynyl)ethene and the π-acceptors 2,4,7-trinitrofluoren-9-one and (2,4,7-trinitrofluoren-9-ylidene)malononitrile form highly ordered donor–acceptor π-complexes having …
Number of citations: 38 pubs.rsc.org
PKG Leijonhufvud, Å Pousette, L Möller… - Pharmacology & …, 1994 - Wiley Online Library
The effects on human sperm motility characteristics of 2‐nitrofluorene and selected derivatives were studied in vitro, using computer aided sperm analysis (Cellsoft®). Substances to be …
Number of citations: 3 onlinelibrary.wiley.com
D Markovitsi, N Pfeffer, F Charra, JM Nunzi… - Journal of the …, 1993 - pubs.rsc.org
Charge-transfer complexes formed by a discogenic electron donor (2,3,6,7,10,11-hexa-n-pentyloxytriphenylene) and a non-discogenic electron acceptor (2,4,7-trinitrofluoren-9-one) in …
Number of citations: 33 pubs.rsc.org
A Grafe, D Janietz, T Frese, JH Wendorff - Chemistry of materials, 2005 - ACS Publications
New monodisperse star-shaped discotic oligomesogens are presented which consist of three flat radial pentaalkyne building blocks connected with a central benzene linking unit via …
Number of citations: 48 pubs.acs.org

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